![molecular formula C12H13F2NO2 B1474704 1-(3,5-Difluorobenzyl)pyrrolidine-3-carboxylic acid CAS No. 1981493-13-3](/img/structure/B1474704.png)
1-(3,5-Difluorobenzyl)pyrrolidine-3-carboxylic acid
Overview
Description
1-(3,5-Difluorobenzyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to create compounds for treating human diseases . The compound also contains a carboxylic acid group and a benzyl group with two fluorine atoms attached.
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves the construction of the ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring can undergo various chemical reactions. For instance, the ring can be constructed from different cyclic or acyclic precursors, or functionalized if the pyrrolidine ring is preformed . The specific reactions that this compound can undergo are not mentioned in the retrieved sources.Scientific Research Applications
Synthesis and Material Applications
- Metal-Organic Frameworks (MOFs) : A study on the synthesis of a novel MOF, incorporating pyrrolidine carboxylic acid derivatives, demonstrated its effective dye adsorption properties, indicating potential applications in water purification and selective adsorption processes (Zhao et al., 2020).
Chemical Synthesis and Reactivity
- Chiral Auxiliaries : Research on halo-substituted N-benzoylphenyl pyrrolidine carboxamides, a class similar to the queried compound, has shown their utility in asymmetric synthesis of amino acids, highlighting the role of such compounds in producing chiral molecules with high enantiomeric purity (Belokon’ et al., 2002).
Molecular Structure Analysis
- Crystal Structure Determination : The crystal structure of pyrrolidine-2-carboxylic acid derivatives has been analyzed, providing insights into molecular interactions and conformation, which is crucial for the design of novel therapeutic agents and materials (Camus et al., 2001).
Enzymatic Synthesis
- Production of Pyrroline-5-Carboxylic Acid (P5C) : An enzymatic method for synthesizing P5C from L-ornithine, a process relevant for metabolic studies and the production of biologically active stereoisomers, was reported. This highlights the potential of enzymes in synthesizing complex organic molecules, including pyrrolidine derivatives (Smith et al., 1977).
Analytical Chemistry Applications
- NMR and Mass Spectral Characterization : Studies on spiro[pyrrolidine-2,3′-oxindoles] involved NMR and mass spectral analysis, underscoring the importance of these techniques in characterizing the structure of pyrrolidine derivatives and their complexes (Laihia et al., 2006).
Mechanism of Action
Target of Action
These compounds can bind with high affinity to multiple receptors, which could be helpful in developing new therapeutics .
Mode of Action
Compounds with a pyrrolidine ring often interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Many bioactive compounds with a pyrrolidine ring have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The presence of the pyrrolidine ring and the difluorobenzyl group could potentially influence these properties .
Result of Action
Based on the biological activities of similar compounds, it could potentially have a wide range of effects .
properties
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-10-3-8(4-11(14)5-10)6-15-2-1-9(7-15)12(16)17/h3-5,9H,1-2,6-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKHDQMNQUYSPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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